2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide
Description
The compound 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy-substituted imidazo[1,2-b]pyridazine moiety. The molecule comprises two key regions:
- A 4,5-dimethyl-2-methoxybenzenesulfonamide group, which contributes to solubility and hydrogen-bonding interactions.
- A 6-methoxyimidazo[1,2-b]pyridazine core, fused with a phenyl ring at position 3, providing a rigid aromatic system for target engagement.
Properties
IUPAC Name |
2-methoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-10-19(29-3)20(11-15(14)2)31(27,28)25-17-7-5-6-16(12-17)18-13-26-21(23-18)8-9-22(24-26)30-4/h5-13,25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUBBTQHBOAWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a palladium catalyst.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol in the presence of a base such as sodium hydride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (–SONH–) group in Compound X is a key site for nucleophilic and electrophilic transformations:
Key Findings :
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The sulfonamide group’s stability under acidic conditions makes hydrolysis a viable route for derivatization .
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Alkylation is feasible but may require optimized conditions due to steric effects from the dimethyl substituents .
Methoxy Group Transformations
The methoxy (–OCH) groups on the benzene and imidazo[1,2-b]pyridazine rings undergo demethylation and electrophilic substitution:
Key Findings :
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Demethylation with BBr is highly selective for methoxy groups without affecting the sulfonamide .
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Nitration of the imidazo[1,2-b]pyridazine ring occurs at position 3 under strong acidic conditions, as observed in analogous systems .
Imidazo[1,2-b]pyridazine Ring Modifications
The heterocyclic core participates in electrophilic substitution and cross-coupling reactions:
Key Findings :
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Bromination at the 6-position enables further functionalization via cross-coupling .
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Suzuki reactions with aryl boronic acids expand the compound’s utility in medicinal chemistry.
Comparative Reactivity of Structural Analogues
Data from structurally related sulfonamides highlight trends in Compound X ’s behavior:
Insights :
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Nitration and halogenation yields are consistently high (>90%) in imidazo[1,2-b]pyridazine systems .
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Demethylation efficiency varies with substitution patterns but remains synthetically accessible .
Catalytic and Solvent Effects
Scientific Research Applications
Anticancer Research
One of the primary areas of interest for this compound is its potential as an anticancer agent . Preliminary studies have indicated that it may exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this sulfonamide have shown efficacy in inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer progression . The following table summarizes key findings from studies on related compounds:
Enzyme Inhibition Studies
Research indicates that this compound may interact with specific enzymes or receptors involved in disease pathways. Its binding affinity to various biological targets is being investigated to understand its mechanism of action better. Such studies are essential for identifying the therapeutic potential of the compound in treating diseases beyond cancer .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the imidazo[1,2-b]pyridazin core.
- Introduction of the methoxy and sulfonamide functionalities.
- Final assembly through coupling reactions.
This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Comparative Analysis with Related Compounds
To illustrate the uniqueness and potential advantages of this compound over related compounds, the following table presents a comparison based on structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects | Potential Applications |
|---|---|---|---|
| N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide | Trifluoromethyl group | Enhanced lipophilicity | Drug development |
| This compound | Methoxy and sulfonamide groups | Potential anticancer activity | Cancer therapeutics |
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The imidazo[1,2-b]pyridazine moiety may interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s imidazopyridazine core distinguishes it from the benzodioxin-pyridine system in and the 1,2,4-oxadiazole-pyrimidine hybrids in . Heterocyclic variations influence electronic properties and binding selectivity.
Molecular Weight and Complexity :
- The target compound (MW ~477.5) is heavier than the benzodioxin derivative (MW 391.46) due to the sulfonamide group and additional methyl substituents. Higher molecular weight may impact pharmacokinetics (e.g., membrane permeability).
Functional Group Impact: Methoxy groups in both the target compound and may stabilize π-π interactions with hydrophobic protein pockets. Dimethylamino in introduces basicity, whereas the sulfonamide in the target compound offers hydrogen-bond donor/acceptor capacity.
Synthetic Feasibility :
- The synthesis of substituted imidazopyridazines (as in the target compound) often requires multi-step protocols involving cyclization and coupling reactions, similar to the methods described for oxadiazole derivatives in .
Biological Activity
2-Methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a methoxy-substituted imidazo[1,2-b]pyridazine moiety linked to a sulfonamide group. Its molecular formula is with a molecular weight of approximately 422.51 g/mol. The structural attributes contribute to its unique pharmacological profile.
Research indicates that the biological activity of this compound is primarily attributed to its interaction with critical cellular pathways:
- Inhibition of mTOR Pathway : The compound has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a vital role in cell growth and proliferation. This inhibition leads to G1-phase cell cycle arrest and decreased phosphorylation of key proteins involved in growth signaling, such as AKT and S6 .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Anticancer Activity : In cancer cell lines, the compound demonstrated significant cytotoxic effects. It was observed to induce apoptosis and inhibit cell proliferation in various cancer models, including breast and lung cancer cell lines .
- Antitubercular Activity : In studies targeting Mycobacterium tuberculosis, the compound exhibited inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating strong potential as an antitubercular agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
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Case Study on Cancer Treatment :
- A study involving human lung cancer cells showed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours. Mechanistic studies indicated that this effect was mediated through the induction of apoptosis via caspase activation.
- Case Study on Tuberculosis :
Comparative Analysis
The table below summarizes key findings related to the biological activity of similar compounds compared to this compound.
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 1.5 | mTOR Inhibition |
| Compound B | Antitubercular | 1.8 | Cell Cycle Arrest |
| This compound | Anticancer & Antitubercular | 1.35 - 2.18 | mTOR Inhibition & Apoptosis Induction |
Q & A
Q. What are the key steps in synthesizing 2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide, and which analytical methods validate its purity?
The synthesis involves multi-step reactions, including coupling the imidazo[1,2-b]pyridazine core with the sulfonamide-substituted benzene moiety. Critical steps include Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Reaction parameters (temperature, solvent, pH) must be tightly controlled to optimize yield . Post-synthesis, purity is validated via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm molecular weight and structural integrity .
Q. What safety precautions are required when handling this compound in laboratory settings?
Based on GHS classifications, the compound may pose risks of acute toxicity, skin/eye irritation, and respiratory sensitization. Researchers must use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should occur in a fume hood to avoid inhalation of aerosols. Emergency procedures (e.g., rinsing eyes with water for 15 minutes, consulting a physician upon exposure) are critical .
Q. How should this compound be stored to ensure long-term stability?
Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures (-20°C). Avoid exposure to moisture, light, and oxidizing agents. Regularly monitor stability using spectroscopic methods (e.g., NMR) to detect decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final product?
Systematic optimization via Design of Experiments (DoE) is recommended. Variables include temperature (e.g., 80–120°C for coupling reactions), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Evidence suggests that microwave-assisted synthesis may reduce reaction times and improve selectivity .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Control for solvent interference (e.g., DMSO concentrations ≤0.1%) and confirm compound stability under assay conditions via LC-MS. Cross-reference with structurally analogous compounds to identify SAR trends .
Q. How do functional groups in this compound influence its mechanism of action?
The methoxy groups enhance lipophilicity and membrane permeability, while the sulfonamide moiety may act as a hydrogen bond acceptor, targeting enzymes like cyclooxygenase-2 (COX-2) or kinases. The imidazo[1,2-b]pyridazine core provides a planar heterocyclic scaffold for π-π interactions with biological targets. Mutagenesis studies or computational docking (e.g., AutoDock Vina) can map binding interactions .
Q. What experimental designs assess the environmental impact of this compound?
Follow frameworks like the INCHEMBIOL project:
Q. How can computational methods predict the compound’s metabolic pathways?
Use in silico tools like SwissADME or GLORYx to predict Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation). Validate predictions with in vitro microsomal assays (human liver microsomes) and HPLC-MS/MS metabolite profiling .
Methodological Resources
- Synthetic Protocols : Multi-step organic synthesis with Pd-catalyzed cross-coupling .
- Analytical Workflows : NMR (¹H/¹³C), HRMS, HPLC-PDA .
- Biological Assays : Enzyme inhibition (IC₅₀ determination via fluorogenic substrates) and cell-based viability (MTT assay) .
- Environmental Testing : OECD guidelines for ecotoxicity and biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
